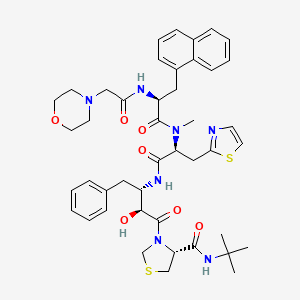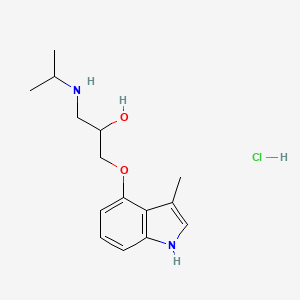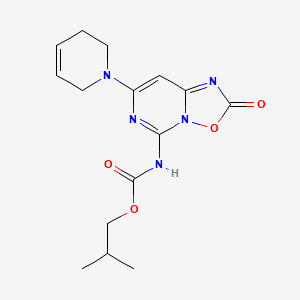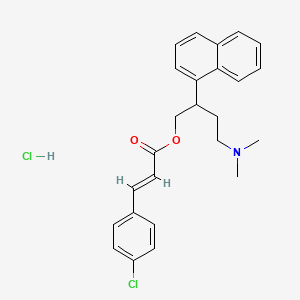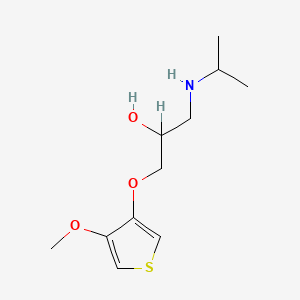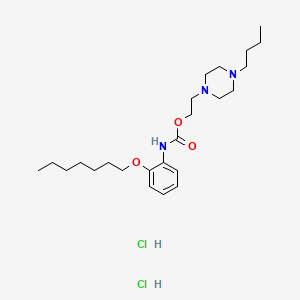
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-butyl-1-piperazinyl)ethyl ester, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-butyl-1-piperazinyl)ethyl ester, dihydrochloride is a chemical compound with the molecular formula C24H41N3O3·2HCl . This compound is known for its unique structure, which includes a carbamic acid moiety, a heptyloxyphenyl group, and a butyl-substituted piperazine ring. It has a molecular weight of 492.53 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-butyl-1-piperazinyl)ethyl ester, dihydrochloride typically involves multiple steps. The process begins with the preparation of the heptyloxyphenyl intermediate, followed by the introduction of the carbamic acid group. The final step involves the esterification with 2-(4-butyl-1-piperazinyl)ethyl alcohol and subsequent conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-butyl-1-piperazinyl)ethyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-butyl-1-piperazinyl)ethyl ester, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical products.
作用機序
The mechanism of action of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-butyl-1-piperazinyl)ethyl ester, dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Carbamic acid derivatives: Other compounds with similar structures include various carbamic acid esters and amides.
Phenyl-substituted piperazines: Compounds with a phenyl group attached to a piperazine ring, such as certain pharmaceuticals and research chemicals.
Uniqueness
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-butyl-1-piperazinyl)ethyl ester, dihydrochloride is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
141312-22-3 |
|---|---|
分子式 |
C24H43Cl2N3O3 |
分子量 |
492.5 g/mol |
IUPAC名 |
2-(4-butylpiperazin-1-yl)ethyl N-(2-heptoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C24H41N3O3.2ClH/c1-3-5-7-8-11-20-29-23-13-10-9-12-22(23)25-24(28)30-21-19-27-17-15-26(16-18-27)14-6-4-2;;/h9-10,12-13H,3-8,11,14-21H2,1-2H3,(H,25,28);2*1H |
InChIキー |
MWGBPOIXNPPPCV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCN(CC2)CCCC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


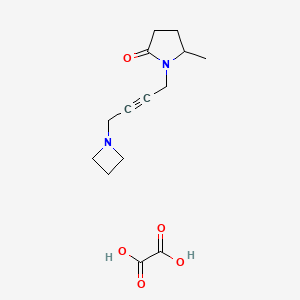
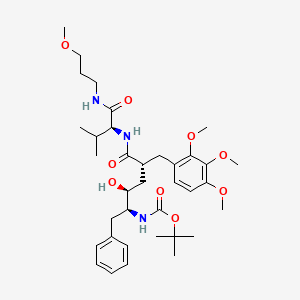
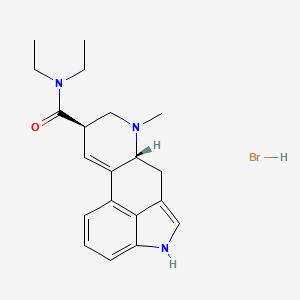
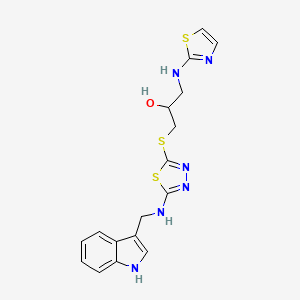
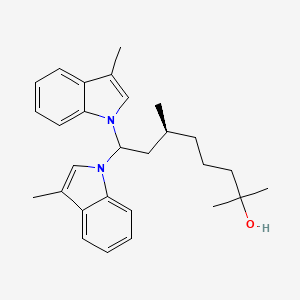
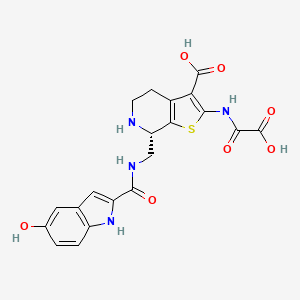
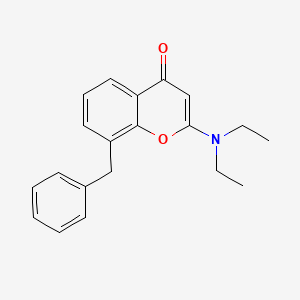
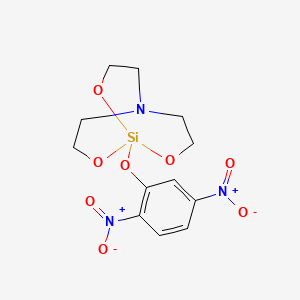
![(19S)-19-ethyl-19-hydroxy-10-[[(4-methylpiperazin-1-yl)amino]methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12755553.png)
